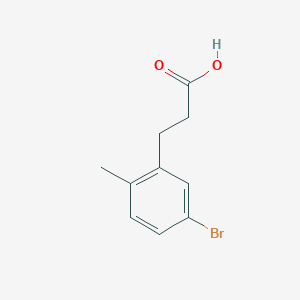
3-(5'-溴-2'-甲基苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5’-Bromo-2’-methylphenyl)propionic acid is a carboxylic acid building block . It is also known as Bromfenac, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat various inflammatory conditions.
Synthesis Analysis
The synthesis of 3-(5’-Bromo-2’-methylphenyl)propionic acid involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of this compound .Molecular Structure Analysis
The molecular formula of 3-(5’-Bromo-2’-methylphenyl)propionic acid is C10H11BrO2. The molecular weight is 243.1.Physical And Chemical Properties Analysis
3-(5’-Bromo-2’-methylphenyl)propionic acid appears as crystals or powder or crystalline powder . It has a melting point of 112.0-121.0°C . The compound is white in color .科学研究应用
Organic Synthesis
3-(5-Bromo-2-methylphenyl)propanoic acid: is a versatile building block in organic synthesis. Its bromine atom can be used for further functional group transformations, such as Suzuki coupling reactions, which are pivotal in constructing complex organic molecules . This compound can also undergo decarboxylation reactions to form styrene derivatives, which are valuable in polymer chemistry.
Medicinal Chemistry
In medicinal chemistry, 3-(5-Bromo-2-methylphenyl)propanoic acid can be utilized to synthesize a variety of biologically active molecules. Its incorporation into larger structures can lead to the development of new pharmaceuticals, especially in the realm of anti-inflammatory and analgesic drugs .
Material Science
This compound finds applications in material science, particularly in the synthesis of new organic semiconductors. The bromine atom allows for easy modification of the compound, which can be used to tune the electronic properties of materials for organic photovoltaic cells .
Analytical Chemistry
3-(5-Bromo-2-methylphenyl)propanoic acid: can serve as a standard or reagent in analytical chemistry. It can be used to calibrate instruments or as a reactant in the development of new analytical methods, such as chromatography or mass spectrometry .
Environmental Science
In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown can help assess the risks and behaviors of similar compounds in ecosystems .
Biochemistry
In biochemistry, 3-(5-Bromo-2-methylphenyl)propanoic acid can be used to investigate enzyme-catalyzed reactions involving halogenated aromatic compounds. It can act as a substrate to study the specificity and mechanism of halogenase enzymes .
Agriculture
The compound’s potential use in agriculture could be explored, particularly in the synthesis of herbicides or pesticides. Its structural motif is common in many agrochemicals, and its reactivity with various functional groups makes it a candidate for developing new agricultural chemicals .
Pharmacology
Finally, in pharmacology, 3-(5-Bromo-2-methylphenyl)propanoic acid may be used in drug discovery and development processes. Its structural features are beneficial for creating compounds with potential therapeutic effects, especially in targeting certain receptors or enzymes .
安全和危害
属性
IUPAC Name |
3-(5-bromo-2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMPEDTZHVKCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

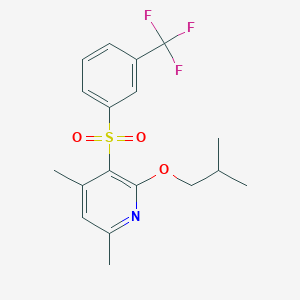

![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)
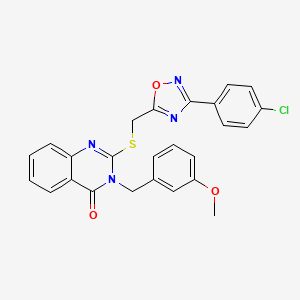
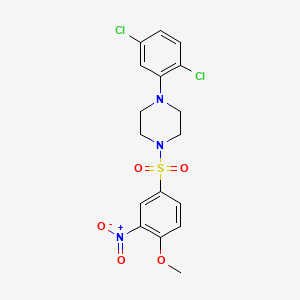
![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)
![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)
![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)
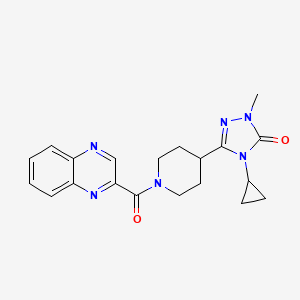
![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)

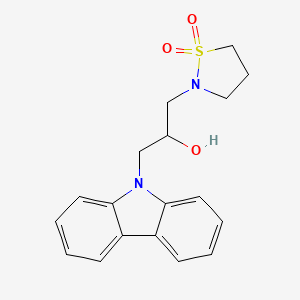
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)